3-chloro-N-(4-methoxy-3-nitrophenyl)-1-benzothiophene-2-carboxamide
Overview
Description
3-chloro-N-(4-methoxy-3-nitrophenyl)-1-benzothiophene-2-carboxamide, also known as MN-64, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MN-64 is a member of the benzothiophene family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-methoxy-3-nitrophenyl)-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile in vitro and in vivo, making it a promising candidate for further research. It has been shown to have a high affinity for cancer cells, specifically those that overexpress tubulin, and to induce apoptosis in these cells. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of 3-chloro-N-(4-methoxy-3-nitrophenyl)-1-benzothiophene-2-carboxamide is its low toxicity profile, which makes it a promising candidate for further research. However, its mechanism of action is not fully understood, which limits its potential applications. This compound also has limited solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for research on 3-chloro-N-(4-methoxy-3-nitrophenyl)-1-benzothiophene-2-carboxamide. One direction is to further investigate its mechanism of action, which could lead to the development of new anticancer drugs. Another direction is to study its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to optimize its solubility in water, which would make it easier to work with in lab experiments.
Scientific Research Applications
3-chloro-N-(4-methoxy-3-nitrophenyl)-1-benzothiophene-2-carboxamide has been studied for its potential applications in cancer research, specifically in the development of new anticancer drugs. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3-chloro-N-(4-methoxy-3-nitrophenyl)-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4S/c1-23-12-7-6-9(8-11(12)19(21)22)18-16(20)15-14(17)10-4-2-3-5-13(10)24-15/h2-8H,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTMIGAWLSBSME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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